molecular formula C9H18O5 B12658167 1,4,7,10-Tetraoxacyclotridecan-12-ol CAS No. 77887-88-8

1,4,7,10-Tetraoxacyclotridecan-12-ol

Cat. No.: B12658167
CAS No.: 77887-88-8
M. Wt: 206.24 g/mol
InChI Key: SYSOZAATGIIPOQ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxacyclotridecan-12-ol is a chemical compound with the molecular formula C9H18O5. It is a cyclic ether with four oxygen atoms incorporated into a 13-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxacyclotridecan-12-ol typically involves the cyclization of appropriate diols or polyols under specific reaction conditions. One common method is the cyclization of 1,4,7,10-tetraoxacyclotridecane-12-diol using acid catalysts. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the formation of the cyclic ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7,10-Tetraoxacyclotridecan-12-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a drug delivery agent due to its cyclic structure and ability to encapsulate other molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxacyclotridecan-12-ol involves its interaction with molecular targets and pathways. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in various applications, including catalysis and drug delivery. The specific pathways and targets depend on the context of its use, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxacyclododecane: A similar cyclic ether with a 12-membered ring.

    1,4,7,10-Tetraoxacyclotridecane: A compound with a similar ring structure but without the hydroxyl group.

    1,4,7,10-Tetraoxacyclotridecan-12-diol: A diol derivative of the compound.

Uniqueness

1,4,7,10-Tetraoxacyclotridecan-12-ol is unique due to its specific ring size and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to form stable complexes and undergo diverse chemical reactions sets it apart from other similar compounds .

Properties

CAS No.

77887-88-8

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

1,4,7,10-tetraoxacyclotridecan-12-ol

InChI

InChI=1S/C9H18O5/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9/h9-10H,1-8H2

InChI Key

SYSOZAATGIIPOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCO1)O

Origin of Product

United States

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